![molecular formula C15H20O3Si B11845878 6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-92-5](/img/structure/B11845878.png)
6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is an organic compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors. The aldehyde group is introduced via formylation reactions, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the protection, cyclization, and formylation steps, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions.
Major Products
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carboxylic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol.
Substitution: Benzofuran-6-carbaldehyde (after TBDMS removal).
Aplicaciones Científicas De Investigación
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the benzofuran ring. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. The TBDMS group serves as a protecting group, allowing selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzofuran ring.
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is unique due to the combination of the benzofuran ring, the aldehyde group, and the TBDMS protecting group. This combination provides a versatile intermediate for further chemical transformations and applications in various fields.
Propiedades
Número CAS |
831222-92-5 |
|---|---|
Fórmula molecular |
C15H20O3Si |
Peso molecular |
276.40 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-14-9-11(10-16)8-13-12(14)6-7-17-13/h6-10H,1-5H3 |
Clave InChI |
CMZQNHDWDNXMLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



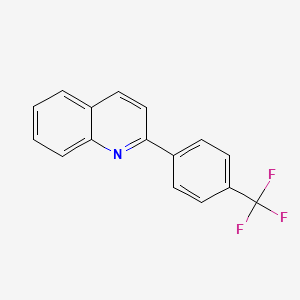

![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
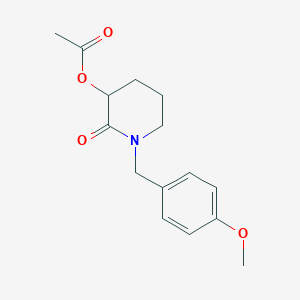
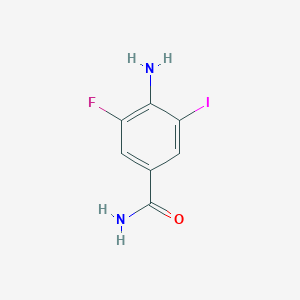
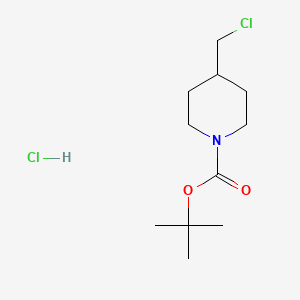


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)

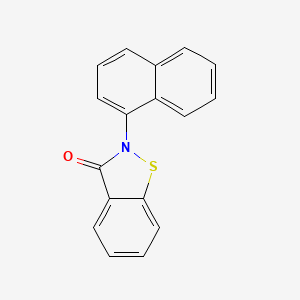
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
